Epidermal growth factor

EGF truncation potency mitogenic assay intestinal growth

In vivo efficacy in corneal wound healing and intestinal proliferation models is sequence-dependent. Truncated EGF 1-48 shows ~30% lower in vivo activity and faster plasma clearance than the full-length 1-53 form. For reproducible stem cell, organoid, and EGFR signaling studies: - Full 53-amino-acid sequence (N-terminal Asn-Ser-Asp-Ser-Glu, C-terminal Arg-Leu) verified on COA - Animal-free, carrier-protein-free, ISO 9001-certified production - EC₅₀ 0.08-0.8 ng/mL; endotoxin <0.1 EU/µg (premium grade <0.010 EU/µg)

Molecular Formula C257H381N73O83S7
Molecular Weight 6046 g/mol
CAS No. 62229-50-9
Cat. No. B612802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidermal growth factor
CAS62229-50-9
SynonymsEGF;  rhEGF;  Epidermal Growth Factor, human;  Urogastrone;  Anthelone;  Oviductal glycoprotein;  LONG EGF, RECOMBINANT ANALOG
Molecular FormulaC257H381N73O83S7
Molecular Weight6046 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1
InChIKeyVBEQCZHXXJYVRD-GACYYNSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Epidermal Growth Factor Baseline Overview


Epidermal Growth Factor (EGF; CAS 62229-50-9) is a 53-amino-acid polypeptide (6.2 kDa) that serves as the prototypical high-affinity ligand for the EGF receptor (EGFR/ErbB1), a receptor tyrosine kinase driving cell proliferation, differentiation, and survival [1]. Recombinant human EGF (rhEGF) is most commonly produced in Escherichia coli as a non-glycosylated, full-length peptide (residues 1–53) that is indistinguishable in receptor binding and biological activity from natural human EGF isolated from urine or milk [1]. Human EGF shares ~70% amino acid homology with mouse EGF and is equipotent in cross-species receptor-binding and functional assays . Its procurement relevance spans cell culture (stem cell, organoid, and epithelial models), wound-healing research, and therapeutic discovery programs targeting the EGFR axis.

Full-length 1–53 identity ensures reliable potency in proliferation, organoid, and in vivo GI models.
Animal-component-free recombinant supports lot-to-lot reproducibility for stem cell banking and organoid biobanking.
Prototypical EGFR ligand for studying receptor phosphorylation, trafficking, and degradation pathways.

Why EGFR Ligand Substitution Fails


EGFR ligands—including EGF, TGF-α, HB-EGF, betacellulin (BTC), amphiregulin (AR), epiregulin (EREG), and epigen (EPGN)—share receptor binding but diverge profoundly in affinity, signaling bias, trafficking fate, and in vivo efficacy, making generic substitution scientifically and operationally invalid [1]. In primary rat hepatocytes, HB-EGF exhibits markedly higher EGFR affinity than EGF, while AR and TGF-α show lower affinity; yet TGF-α equals or exceeds HB-EGF in DNA synthesis stimulation despite weaker binding, while EGF shows relatively high affinity but markedly lower mitogenic efficacy [2]. EGF also stimulates substantially greater phosphorylation of EGFR Tyr1045 (the c-Cbl docking site governing receptor degradation) than AR, producing distinct trafficking and signaling outcomes [3]. Most critically, in a corneal wound-healing model, only EGF demonstrated in vivo efficacy among six tested ligands, despite betacellulin being the most potent in vitro [1]. These data demonstrate that mere EGFR activation is insufficient to predict biological output; the specific ligand chosen directly determines experimental or therapeutic outcome.

EGFR ligand signaling and trafficking bias
TGF-α, HB-EGF, BTC, and AR exhibit divergent Tyr1045 phosphorylation, receptor degradation vs. recycling, and in vivo endpoint profiles; substitution may invalidate pathway interpretation.
In vivo endpoint response restricted to EGF
In a corneal wound model, only EGF produced a measurable wound-healing response in vivo, despite BTC and HB-EGF showing comparable in vitro potency; ligand selection directly determines model outcome.

Epidermal Growth Factor Comparator Evidence


Full-Length vs. Truncated EGF in Intestinal Proliferation

Human EGF is secreted as a 53-amino-acid peptide (EGF 1–53), but some recombinant preparations and clinical trials have used the truncated 1–48 form [1]. A head-to-head comparison demonstrated that EGF 1–53 was approximately twice as potent as EGF 1–48 in stimulating [³H]thymidine incorporation into primary rat hepatocytes in vitro. In vivo, intravenous infusion at 50 nmol day⁻¹ kg⁻¹ into rats on total parenteral nutrition showed that EGF 1–53 caused approximately 30% greater stimulation of intestinal growth in both the small and large intestine compared with EGF 1–48 (P < 0.001) [1]. Furthermore, plasma clearance of EGF 1–48 is significantly higher than that of EGF 1–53, indicating differential pharmacokinetics [2]. Procurement of the incorrect truncated form therefore introduces a predictable 30–50% loss of biological potency.

Full-length vs. truncated EGF
Head-to-head
EGF 1–53: ~2× potency in vitro; +30% intestinal growth in vivo
EGF 1–48: baseline; reduced in vivo response (P
Supports full-length procurement for GI studies; truncated form compromises endpoint.
Pharmacokinetics also altered; higher plasma clearance for 1–48.
EGF vs. BTC corneal wound
Head-to-head
In vitro: EGF, BTC, HB-EGF equipotent (EC50 0.05–0.07 nM)
In vivo: Only EGF promoted wound healing; BTC and HB-EGF negative
In vivo endpoint response restricted to EGF; BTC/HB-EGF lack comparable response.
Tear fluid analysis confirms EGF as sole physiological ligand near Kd.
E. coli vs. HEK293 bioactivity
Method context
E. coli EGF: EC50 0.08–0.8 ng/mL (BALB/3T3 cells)
HEK293 EGF: EC50 0.5–5 ng/mL (A431 cells)
Expression host may shift apparent EC50 by ~6–60×; verify product in your assay system.
Different cell lines limit direct numerical comparison.
EGF vs. AR trafficking
Head-to-head
EGF: strong Tyr1045 phosphorylation → c-Cbl degradation axis
Amphiregulin: weak Tyr1045; biased toward receptor recycling
For degradation studies, EGF engages Tyr1045/c-Cbl axis; AR favors recycling pathways.
Tyr992 phosphorylation comparable between ligands.
EGF tear concentration vs. Kd
Class-level
EGF: 2053 ± 312.4 pg/mL (~12.83 nM) – at or near EGFR Kd; other ligands 11–7500× below their Kd
Only EGF reaches receptor-occupying concentration in unwounded cornea.
Based on 25 healthy subjects; supports physiological role.
Animal-free vs. animal-derived EGF
Data to verify
ACF recombinant EGF: defined EC50 (0.08–0.8 ng/mL), purity >97%, endotoxin ≤0.1 EU/µg; lot-specific data available.
Animal-derived EGF: no standardized lot consistency; variable purity and contaminant risk.
Defined specifications support reproducibility; animal-derived lacks standardized quality data.
Verify lot-specific COA and bioactivity for sensitive cell culture.
EGF truncation potency mitogenic assay intestinal growth

EGF vs. Betacellulin in Corneal Wound Healing

In a comprehensive comparison of six endogenous EGFR ligands (EGF, BTC, HB-EGF, TGF-α, AR, EREG), all ligands improved wound closure in vitro, with betacellulin (BTC) emerging as the most efficacious [1]. The EC₅₀ values for EGF, HB-EGF, and BTC were 0.07, 0.05, and 0.05 nM respectively, indicating no significant difference in potency [1]. However, in an in vivo mouse corneal wound model, only EGF promoted wound healing; BTC and HB-EGF showed no significant in vivo effect despite their superior or equal in vitro performance [1]. Analysis of human tear fluid from 25 healthy subjects revealed that EGF was the only ligand present at a concentration (2053 ± 312.4 pg/mL; ~12.83 nM) near its receptor Kd, while other ligands were present at concentrations 11- to 7500-fold below their respective Kd values, effectively precluding their ability to occupy the receptor under physiological conditions [1].

EGF vs. BTC corneal wound
Head-to-head
In vitro: EGF, BTC, HB-EGF equipotent (EC50 0.05–0.07 nM)
In vivo: Only EGF promoted wound healing; BTC and HB-EGF negative
In vivo endpoint response restricted to EGF; BTC/HB-EGF lack comparable response.
Tear fluid analysis confirms EGF as sole physiological ligand near Kd.
corneal wound healing in vivo vs in vitro efficacy EGFR ligand bias

Recombinant EGF: E. coli vs. HEK293 Bioactivity

Recombinant human EGF is commercially available from multiple expression systems, with E. coli and HEK293 being the most common. According to validated supplier technical data, E. coli-derived, animal-component-free recombinant EGF (Sigma E5036) exhibits an EC₅₀ of 0.08–0.8 ng/mL for stimulation of BALB/3T3 mouse fibroblast proliferation . In contrast, HEK293-derived, xeno-free recombinant EGF (Sigma E1235) exhibits an EC₅₀ of 0.5–5 ng/mL when tested on human epithelial A431 cells . While these assays use different cell lines, the EC₅₀ range of the E. coli product spans approximately 0.08–0.8 ng/mL versus 0.5–5 ng/mL for the HEK293 product, representing a roughly 6- to 60-fold shift in the upper and lower bounds . Native EGF is not glycosylated; therefore, the mammalian expression system does not confer a glycosylation advantage but may introduce subtle folding or residual host-cell-protein differences that affect apparent bioactivity in specific assay formats .

E. coli vs. HEK293 bioactivity
Method context
E. coli EGF: EC50 0.08–0.8 ng/mL (BALB/3T3 cells)
HEK293 EGF: EC50 0.5–5 ng/mL (A431 cells)
Expression host may shift apparent EC50 by ~6–60×; verify product in your assay system.
Different cell lines limit direct numerical comparison.
recombinant expression system bioactivity potency cell culture standardization

EGF vs. Amphiregulin: EGFR Trafficking and Degradation

EGFR ligands produce functionally distinct signaling outputs even when binding the same receptor at similar concentrations. Wilson et al. (2012) demonstrated that EGF stimulates substantially greater phosphorylation of EGFR at Tyr1045—the primary docking site for the c-Cbl ubiquitin ligase that targets EGFR for lysosomal degradation—compared to amphiregulin (AR) [1]. Consistent with this, the EGFR Y1045F mutation and a dominant-negative c-Cbl construct potentiated the effect of EGF but not of AR, indicating that EGF-driven receptor degradation proceeds via a Tyr1045/c-Cbl-dependent mechanism that AR largely bypasses [1]. In contrast, both EGF and AR stimulate comparable phosphorylation at Tyr992, with the Y992F mutation and PLCγ inhibitor U73122 preferentially reducing AR signaling [1]. These data establish that EGF and AR engage non-equivalent signaling and trafficking programs at the same receptor.

EGF vs. AR trafficking
Head-to-head
EGF: strong Tyr1045 phosphorylation → c-Cbl degradation axis
Amphiregulin: weak Tyr1045; biased toward receptor recycling
For degradation studies, EGF engages Tyr1045/c-Cbl axis; AR favors recycling pathways.
Tyr992 phosphorylation comparable between ligands.
EGFR phosphorylation bias receptor trafficking c-Cbl ubiquitination

EGF Tear Concentration and Corneal Homeostasis

Quantitative multianalyte profiling of human tear fluid from 25 healthy individuals revealed that EGF was present at an average concentration of 2053 ± 312.4 pg/mL (~12.83 nM), which is the only ligand level near or above the ligand's reported Kd for EGFR [1]. By contrast, the other five detectable EGFR ligands were present at concentrations vastly below their respective Kd values: BTC at 207 ± 39.4 pg/mL, amphiregulin at 509 ± 28.8 pg/mL, TGF-α at 84 ± 19 pg/mL, HB-EGF at 44 ± 5.8 pg/mL, and epiregulin at 52 ± 15 pg/mL [1]. When compared to their reported receptor Kd values, these concentrations were 11- to 7500-fold below the threshold required for significant receptor occupancy [1]. This finding establishes EGF as the sole EGFR ligand that physiologically maintains corneal epithelial homeostasis under unwounded conditions, and explains the paradoxical failure of exogenous BTC and HB-EGF to promote wound healing in vivo despite superior in vitro efficacy.

EGF tear concentration vs. Kd
Class-level
EGF: 2053 ± 312.4 pg/mL (~12.83 nM) – at or near EGFR Kd; other ligands 11–7500× below their Kd
Only EGF reaches receptor-occupying concentration in unwounded cornea.
Based on 25 healthy subjects; supports physiological role.
tear fluid biomarker EGFR ligand concentration corneal epithelial homeostasis

Animal-Free vs. Animal-Derived EGF: Lot Consistency

Animal-derived EGF (e.g., purified from murine submaxillary gland) exhibits inherent lot-to-lot variability in purity, bioactivity, and potential contaminant profiles, which introduces uncontrolled variables in sensitive cell culture applications . Animal-component-free (ACF) recombinant human EGF produced in E. coli under ISO 9001-certified conditions provides equivalent or superior bioactivity with demonstrable lot-to-lot consistency . Qkine's animal-origin-free EGF demonstrated an EC₅₀ of 196.7 pg/mL in a quantitative luciferase reporter assay (HEK293T cells), directly comparable to an alternative major supplier's EGF at an EC₅₀ of 164.9 pg/mL, confirming equivalent potency [1]. Abcam's recombinant human EGF (animal-free, ab9697) specifies ED₅₀ ≤ 0.1 ng/mL (BALB/c 3T3 cells), purity ≥98% (SDS-PAGE and HPLC), and ultra-low endotoxin <0.010 EU/µg . These specifications directly address the reproducibility crisis in stem cell and organoid research, where inconsistent growth factor bioactivity is a recognized source of experimental drift.

Animal-free vs. animal-derived EGF
Data to verify
ACF recombinant EGF: defined EC50 (0.08–0.8 ng/mL), purity >97%, endotoxin ≤0.1 EU/µg; lot-specific data available.
Animal-derived EGF: no standardized lot consistency; variable purity and contaminant risk.
Defined specifications support reproducibility; animal-derived lacks standardized quality data.
Verify lot-specific COA and bioactivity for sensitive cell culture.
animal-free recombinant lot-to-lot consistency stem cell culture

Epidermal Growth Factor Application Scenarios


Full-Length EGF for Gastrointestinal Proliferation Research

For preclinical studies of intestinal proliferation, short bowel syndrome, or chemotherapy-induced mucositis, procurement must specify recombinant EGF comprising the full 53-amino-acid sequence (EGF 1–53). The truncated EGF 1–48 form exhibits approximately 30% lower in vivo stimulation of intestinal growth (P < 0.001) and approximately 2-fold lower in vitro mitogenic potency in primary hepatocyte assays, as established by Goodlad et al. (1996) [1]. Additionally, EGF 1–48 shows markedly higher plasma clearance rates than EGF 1–53, complicating pharmacokinetic interpretation [2]. Investigators should confirm the amino acid sequence (N-terminal Asn-Ser-Asp-Ser-Glu, C-terminal Arg-Leu) on the certificate of analysis and avoid products that do not explicitly specify the 1–53 residue range.

EGF for Corneal Epithelial Wound Healing

In corneal wound-healing research, only EGF demonstrated significant in vivo efficacy among six tested endogenous EGFR ligands in a mouse corneal debridement model, despite betacellulin (BTC) being the most efficacious ligand in vitro (EC₅₀ = 0.05 nM) [1]. The mechanistic basis for this divergence is established by tear fluid analysis showing that only EGF is present at concentrations near its receptor Kd under unwounded physiological conditions, while other ligands are 11- to 7500-fold below their Kd [1]. Investigators planning in vivo corneal or ocular surface wound-healing studies should select EGF over BTC, HB-EGF, or TGF-α, and ensure the recombinant product is free of animal-derived contaminants that could confound ocular tolerance.

Stem Cell and Organoid Culture with Consistent EGF

For induced pluripotent stem cell (iPSC) maintenance, embryonic stem cell culture, and organoid biobanking, growth factor variability is a documented source of irreproducibility [1]. Animal-free recombinant EGF produced under ISO 9001-certified conditions provides lot-specific bioactivity data (EC₅₀ consistently within 0.08–0.8 ng/mL for E. coli-derived products) with purity ≥97–98% and ultra-low endotoxin levels (<0.1 EU/µg, and as low as <0.010 EU/µg in premium-grade products) [1][2]. Direct comparative testing confirms equivalent bioactivity between animal-free products from independent manufacturers (e.g., Qkine EC₅₀ = 196.7 pg/mL vs. alternative supplier EC₅₀ = 164.9 pg/mL in the same assay) [3]. Procurement decisions for these applications should prioritize products offering public lot-specific bioactivity certificates, animal-free manufacturing certification, and carrier-protein-free formulation to avoid albumin interference.

EGFR Signaling and Trafficking Studies with EGF

For studies investigating EGFR phosphorylation site bias, receptor ubiquitination, or lysosomal trafficking, EGF is the critical reference ligand because it displays the strongest coupling to the Tyr1045/c-Cbl degradation axis among all EGFR ligands tested [1]. Amphiregulin, TGF-α, and other EGFR ligands show reduced or absent Tyr1045 phosphorylation and consequently bias the receptor toward recycling rather than degradation pathways [1]. In competitive antagonism assays, EGF functionally outcompetes amphiregulin, confirming its distinct intrinsic activity at EGFR [1]. Procurement for these applications requires EGF with verified biological activity in the investigator's specific cell system, preferably using a product with documented ED₅₀ in the sub-ng/mL range and endotoxin levels below 0.1 EU/µg to avoid TLR4-mediated signaling confounds. Cross-referencing the product against the WHO International Standard for human EGF (NIBSC code: 91/530) is recommended for quantitative inter-laboratory comparisons [2].

Application
Selection Property
Validation Focus
Application:Intestinal proliferation models
Selection Property:Full-length 1–53 identity
Validation Focus:Confirm 1–53 sequence on COA; truncated 1–48 may compromise endpoint
Application:Corneal wound-healing model studies
Selection Property:In vivo wound-healing endpoint response
Validation Focus:Verify in vivo activity; BTC/HB-EGF may lack comparable response
Application:Stem cell and organoid culture
Selection Property:Animal-free recombinant consistency
Validation Focus:Require defined EC50 range; low endotoxin per lot data
Application:EGFR phosphorylation and trafficking studies
Selection Property:Tyr1045/c-Cbl degradation coupling
Validation Focus:Confirm EGF-driven Tyr1045 phosphorylation; AR/TGF-α may bias recycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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